2-BromoallylZinc bromide
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Overview
Description
2-BromoallylZinc bromide is an organozinc compound with the molecular formula C₃H₄Br₂Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a useful tool in the construction of complex organic molecules.
Preparation Methods
2-BromoallylZinc bromide can be prepared through several synthetic routes. One common method involves the reaction of allyl bromide with zinc in the presence of a catalyst. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the formation of unwanted byproducts. The reaction conditions often include a temperature range of 0°C to room temperature and a reaction time of several hours to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
2-BromoallylZinc bromide undergoes various types of chemical reactions, including substitution, addition, and coupling reactions. Some common reagents and conditions used in these reactions include:
Substitution Reactions: In the presence of a suitable nucleophile, this compound can undergo substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: This compound can participate in addition reactions with electrophiles, such as halogens or acids, to form new products.
Coupling Reactions: This compound is often used in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with various organic halides.
Scientific Research Applications
2-BromoallylZinc bromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
The mechanism of action of 2-BromoallylZinc bromide involves its ability to form carbon-carbon bonds through nucleophilic addition and substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the zinc atom, which stabilizes the negative charge on the carbon atom, making it more reactive towards electrophiles .
Comparison with Similar Compounds
2-BromoallylZinc bromide can be compared with other similar organozinc compounds, such as:
Allylzinc bromide: Similar to this compound, allylzinc bromide is used in organic synthesis for carbon-carbon bond formation.
Vinylzinc bromide: This compound is also used in organic synthesis for similar purposes, but it contains a vinyl group instead of an allyl group, leading to different reactivity patterns.
Phenylzinc bromide: Phenylzinc bromide is another related compound used in organic synthesis.
Properties
Molecular Formula |
C3H4Br2Zn |
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Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-bromoprop-1-ene;bromozinc(1+) |
InChI |
InChI=1S/C3H4Br.BrH.Zn/c1-3(2)4;;/h1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
WWKVJUOSLLDYPE-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C(=C)Br.[Zn+]Br |
Origin of Product |
United States |
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